9-Nitroacenaphtho[1,2-b]quinoxaline
Overview
Description
9-Nitroacenaphtho[1,2-b]quinoxaline is a useful research compound. Its molecular formula is C18H9N3O2 and its molecular weight is 299.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163379. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical and Optical Properties
9-Nitroacenaphtho[1,2-b]quinoxaline has been studied for its intriguing electrochemical and optical properties. Research indicates that the introduction of a nitro group to acenaphtho[1,2-b]quinoxaline results in substantial changes in self-assembly characteristics and a bathochromic shift in absorption spectra. These shifts extend the effective intramolecular charge transfer transitions, making them significant for studies in UV-visible range solutions (Jia et al., 2011).
Synthesis of Pyrimidine N-Oxides and Pyrroles
The compound has been used in the synthesis of pyrimidine N-oxides and pyrroles, demonstrating its versatility in creating various nitro heteroaromatic compounds. This variability in reactivity is instrumental in the field of synthetic chemistry, expanding the range of possible compounds for further study and application (Murashima et al., 1996).
Corrosion Inhibition
This compound has been investigated as a potential corrosion inhibitor for mild steel in acidic environments. This application is particularly relevant in industrial settings where corrosion resistance is critical. The efficiency of this compound as a corrosion inhibitor increases with its concentration, indicating its potential utility in protective coatings and materials science (Obot et al., 2010).
Biological Activities
The compound has shown potential in biological applications, including interactions with DNA and potential anticancer, anti-tuberculosis, and antifungal activities. The introduction of a nitro group can significantly improve these biological effects and binding to DNA, suggesting its use in pharmaceutical research (Waring et al., 2002).
Selective Cytotoxicity
Studies have explored the selective cytotoxicity of acenaphtho[1,2-b]quinoxaline derivatives, highlighting their potential in targeting specific cancer cell lines. The induction of apoptosis in certain cell lines has been observed, underscoring the compound's relevance in cancer research (Mahjoob et al., 2011).
Fluorescence and Photophysical Properties
This compound derivatives have been synthesized and studied for their fluorescence and photophysical properties. These properties make them potential candidates for use in fluorescent materials and optical sensors (Koner & Ray, 2008).
Properties
IUPAC Name |
9-nitroacenaphthyleno[1,2-b]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9N3O2/c22-21(23)11-7-8-14-15(9-11)20-18-13-6-2-4-10-3-1-5-12(16(10)13)17(18)19-14/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNABXPWCQGLHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)[N+](=O)[O-])N=C4C3=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134859-12-4 | |
Record name | 9-NITROACENAPHTHO(1,2-B)QUINOXALINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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